

# (4-Aminocyclohexyl)methanol chemical properties and structure

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## Compound of Interest

Compound Name: (4-Aminocyclohexyl)methanol

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An In-Depth Technical Guide to **(4-Aminocyclohexyl)methanol**: Properties, Structure, and Applications

## Introduction

**(4-Aminocyclohexyl)methanol** is a bifunctional organic compound featuring a cyclohexane scaffold substituted with both a primary amine and a primary alcohol (in the form of a methylol group). This unique structural arrangement makes it a highly versatile building block in the fields of medicinal chemistry, drug discovery, and materials science. Its cyclohexane core provides a non-aromatic, three-dimensional framework that is prevalent in many biologically active molecules, while the orthogonal reactivity of the amino and hydroxyl groups allows for sequential and controlled chemical modifications.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deeper understanding of the molecule's stereochemistry, synthetic pathways, analytical characterization, and reactivity. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document aims to empower scientists to effectively utilize **(4-Aminocyclohexyl)methanol** in their research endeavors.

## Section 1: Molecular Structure and Physicochemical Properties

## Structural Elucidation

The core structure of **(4-Aminocyclohexyl)methanol** consists of a saturated six-membered carbocyclic ring. The key functional groups, an amino group (-NH<sub>2</sub>) and a hydroxymethyl group (-CH<sub>2</sub>OH), are positioned at a 1,4-relationship on this ring. This substitution pattern leads to the existence of stereoisomers, which is a critical consideration for its application, particularly in pharmaceuticals where stereochemistry dictates biological activity.[\[1\]](#)

## Stereoisomerism: cis and trans

The 1,4-disubstituted cyclohexane ring gives rise to two diastereomers: cis and trans. In the more stable chair conformation, the substituents can occupy either axial or equatorial positions.

- **trans Isomer:** The two substituents are on opposite faces of the ring. In the most stable chair conformation, both the amino and hydroxymethyl groups can occupy equatorial positions, minimizing steric strain. This is generally the thermodynamically more stable isomer.
- **cis Isomer:** The substituents are on the same face of the ring. In any chair conformation, one group will be in an equatorial position and the other in an axial position, leading to higher conformational energy compared to the trans isomer.

The specific isomer used in a synthetic pathway can have a profound impact on the final product's properties and efficacy.

Caption: Chair conformations of trans and cis isomers.

## Physicochemical Properties

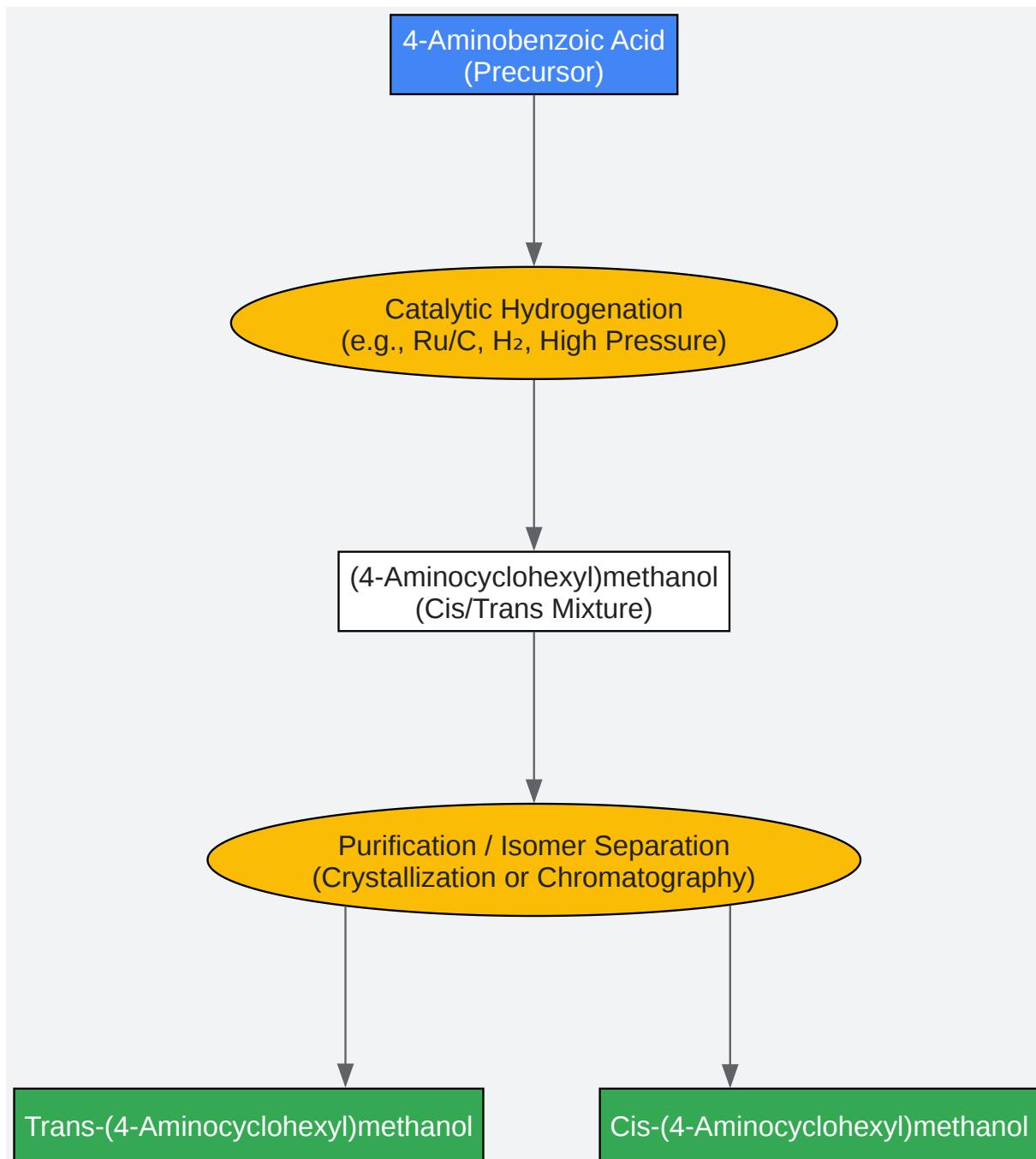
The following table summarizes the key physicochemical properties of **(4-Aminocyclohexyl)methanol**. Note that different CAS numbers are assigned to the mixture and its individual stereoisomers.

| Property                              | Value   | Reference(s)                            |
|---------------------------------------|---|---|
| Molecular Formula                     | C <sub>7</sub> H <sub>15</sub> NO             |   |
| Molecular Weight                      | 129.20 g/mol                                  |   |
| CAS Number (Mixture)                  | 1504-49-0                                     | <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number (trans)                    | 1467-84-1                                     | <a href="#">[4]</a> <a href="#">[5]</a> |
| CAS Number (cis)                      | 30134-98-6                                    | <a href="#">[6]</a>                     |
| Appearance                            | Colorless to pale yellow liquid or solid      | <a href="#">[7]</a>                     |
| Solubility                            | Soluble in water and various organic solvents | <a href="#">[7]</a>                     |
| Topological Polar Surface Area (TPSA) | 46.25 Å <sup>2</sup>                          | <a href="#">[4]</a>                     |
| logP                                  | 0.4962  | <a href="#">[4]</a>                     |

## Section 2: Synthesis and Purification

### Synthetic Strategy: Catalytic Hydrogenation

A robust and common method for the synthesis of **(4-Aminocyclohexyl)methanol** is the catalytic hydrogenation of an aromatic precursor, such as 4-aminobenzoic acid or its esters. This approach is advantageous as it reduces both the aromatic ring and the carboxylic acid (or ester) functionality in a single strategic operation, although it often requires harsh conditions. The choice of catalyst and reaction conditions is critical for achieving high yield and influencing the cis/trans isomer ratio.[\[8\]](#) Ruthenium-on-carbon (Ru/C) is a frequently employed catalyst for the hydrogenation of aromatic rings under pressure.[\[8\]](#)



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Caption: General synthetic workflow for **(4-Aminocyclohexyl)methanol**.

# Exemplary Synthesis Protocol: Hydrogenation of p-Aminobenzoic Acid

This protocol is an illustrative example based on established procedures for the reduction of substituted benzoic acids.<sup>[8]</sup> Caution: This reaction involves high-pressure hydrogen and should only be performed by trained personnel in an appropriate high-pressure reactor (autoclave).

## Materials:

- p-Aminobenzoic acid
- 5% Ruthenium on Carbon (Ru/C) catalyst
- 10% Sodium Hydroxide (NaOH) aqueous solution
- High-pressure autoclave reactor with stirring mechanism
- Filtration apparatus (e.g., Celite pad)

## Procedure:

- Reactor Charging: In a suitable autoclave, charge p-aminobenzoic acid (1.0 eq.), 5% Ru/C catalyst (e.g., 25 wt% of the substrate), and an aqueous solution of 10% NaOH.<sup>[8]</sup> The basic solution is used to deprotonate the carboxylic acid, forming a water-soluble carboxylate that is amenable to reduction.
- Hydrogenation: Seal the autoclave. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 bar).  
<sup>[8]</sup>
- Reaction: Begin stirring and heat the mixture to a target temperature (e.g., 100°C).<sup>[8]</sup> The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), by analyzing aliquots for the disappearance of the starting material.

- Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous Ru/C catalyst. Wash the filter cake with water.
- Isolation: The resulting aqueous solution contains the sodium salt of the product mixture. The product can be isolated by appropriate extraction or crystallization techniques, which may also begin to separate the cis and trans isomers.

## Isomer Separation

Separating the cis and trans diastereomers is crucial for many applications. A common industrial strategy involves selective crystallization.<sup>[9]</sup> By treating a cis/trans mixture with a specific solvent, such as acetonitrile, it is often possible to selectively precipitate one isomer (typically the more symmetric and less soluble trans isomer) in high purity, leaving the other isomer in the mother liquor.<sup>[9]</sup>

## Section 3: Spectroscopic Characterization

Unambiguous structural confirmation and determination of isomeric purity require a suite of spectroscopic techniques.

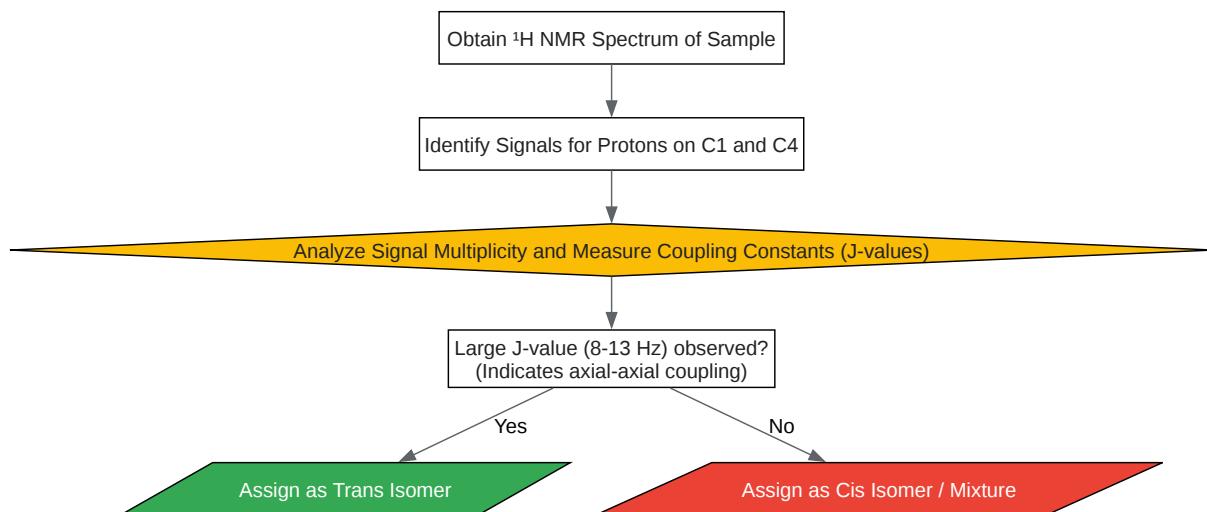
### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans isomers of **(4-Aminocyclohexyl)methanol**. The key lies in the analysis of the chemical shifts and, more importantly, the coupling constants of the protons attached to C1 and C4 (the carbon atoms bearing the substituents).<sup>[10]</sup>

Causality of Spectral Differences:

- Chemical Shift: In the trans isomer, where both groups are equatorial, the protons on C1 and C4 are axial. In the cis isomer, one of these protons is axial and the other is equatorial. This difference in the magnetic environment leads to distinct chemical shifts.
- Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. Axial-axial couplings (J\_ax,ax) are

typically large (8-13 Hz), while axial-equatorial ( $J_{ax,eq}$ ) and equatorial-equatorial ( $J_{eq,eq}$ ) couplings are smaller (2-5 Hz). By observing a large coupling constant for the C1 or C4 proton, one can confidently assign the trans stereochemistry.[10]



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Caption: Logic for NMR-based isomer identification.

Protocol for NMR Sample Preparation:[10]

- Weighing: Accurately weigh 5-10 mg of the sample for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.
- Solvent Selection: Choose a suitable deuterated solvent. Methanol-d<sub>4</sub> ( $\text{CD}_3\text{OD}$ ) or Deuterium Oxide ( $\text{D}_2\text{O}$ ) are common choices.[10][11]
- Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen solvent in a clean vial.

- Transfer: Carefully transfer the solution into a 5 mm NMR tube.

## Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups.

- O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3400  $\text{cm}^{-1}$  due to the hydroxyl group, characteristic of hydrogen-bonded alcohols.[12]
- N-H Stretch: A medium intensity, somewhat broad absorption in the 3300-3500  $\text{cm}^{-1}$  region, often appearing as a doublet for a primary amine. This may overlap with the O-H band.
- C-H Stretch: Absorptions just below 3000  $\text{cm}^{-1}$  are characteristic of the C-H bonds in the saturated cyclohexane ring.
- C-O Stretch: A strong absorption in the 1000-1200  $\text{cm}^{-1}$  region indicates the C-O single bond.[12]

## Mass Spectrometry (MS)

In mass spectrometry, **(4-Aminocyclohexyl)methanol** is expected to show a molecular ion peak  $[\text{M}]^+$  corresponding to its molecular weight (129.20). Common fragmentation patterns would include the loss of water ( $[\text{M}-18]^+$ ) or the loss of the aminomethyl group.

## Section 4: Chemical Reactivity and Applications

### Reactivity Profile

The bifunctional nature of **(4-Aminocyclohexyl)methanol** allows for a wide range of chemical transformations. The amine group can readily undergo nucleophilic reactions such as acylation, alkylation, and reductive amination. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers. The ability to protect one functional group while reacting the other provides a powerful tool for multi-step synthesis.

## Applications in Drug Discovery

The 1,4-substituted cyclohexane motif is a valuable scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring to improve properties like solubility and metabolic stability.[13] **(4-Aminocyclohexyl)methanol** serves as a versatile starting material or intermediate for

creating more complex molecules with potential therapeutic effects.[14] Its ability to act as a linker in bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), is an area of growing interest.[4][15]

## Applications in Other Industries

Beyond pharmaceuticals, this compound is a precursor in the synthesis of agrochemicals and dyes, where its structure can be modified to create active ingredients or produce specific colorants.[14]

## Section 5: Safety and Handling

**(4-Aminocyclohexyl)methanol** should be handled with standard laboratory precautions. While comprehensive toxicological data is limited, compounds of this class (amino alcohols) can be irritants to the skin and eyes and may be harmful if ingested or inhaled.[16][17]

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent oxidation and moisture absorption.[3]

## Conclusion

**(4-Aminocyclohexyl)methanol** is more than a simple chemical reagent; it is a sophisticated building block whose utility is defined by its stereochemistry and the orthogonal reactivity of its functional groups. A thorough understanding of its synthesis, purification, and detailed spectroscopic analysis—particularly the NMR techniques used to differentiate its cis and trans isomers—is paramount for its effective application. For researchers in drug development and materials science, this compound offers a robust and versatile platform for the design and synthesis of novel and complex molecular architectures.

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